Thioinosine - 4988-64-1

Thioinosine

Catalog Number: EVT-3552501
CAS Number: 4988-64-1
Molecular Formula: C10H12N4O4S
Molecular Weight: 284.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thioinosine, also known as Thioinosine, is a sulfur-containing purine nucleoside analogue. [] It is a synthetic compound and does not have a natural source. [] Thioinosine is classified as an antimetabolite, specifically a purine analogue. [] Its primary role in scientific research stems from its ability to interfere with purine metabolism and nucleotide synthesis, making it a valuable tool for studying these processes and exploring its potential as an anticancer and antiviral agent. [, ]

Future Directions
  • Optimization of Thiopurine Therapy: Developing strategies to optimize thiopurine therapy by monitoring thiopurine metabolite levels and understanding the factors influencing drug response. [, ] This includes exploring the role of genetic polymorphisms in thiopurine-metabolizing enzymes and developing personalized treatment approaches.

Source

6-Mercaptopurine riboside is synthesized from 6-mercaptopurine through enzymatic or chemical methods. It can also be found in research settings where it is used to study its biochemical properties and effects on cellular processes.

Classification

This compound falls under the category of nucleoside analogs and thiopurines, which are known for their roles in cancer therapy due to their ability to interfere with DNA synthesis and repair mechanisms.

Synthesis Analysis

Methods

The synthesis of 6-mercaptopurine riboside can be achieved through various methods, including:

  1. Enzymatic Synthesis: Utilizing enzymes such as hypoxanthine-guanine phosphoribosyl transferase (HGPRT), which catalyzes the reaction between ribose-5-phosphate and 6-mercaptopurine to form 6-mercaptopurine riboside.
  2. Chemical Synthesis: This involves the direct chemical modification of 6-mercaptopurine to incorporate the ribose moiety, often requiring specific reagents and conditions to ensure successful formation.

Technical Details

The enzymatic pathway is favored due to its specificity and efficiency, while chemical synthesis may involve multiple steps and purification processes. The reaction typically requires controlled temperatures and pH levels to optimize yield.

Molecular Structure Analysis

Structure

The molecular structure of 6-mercaptopurine riboside consists of a purine base (6-mercaptopurine) attached to a ribose sugar. The key features include:

  • Purine Base: Contains nitrogen atoms that participate in hydrogen bonding.
  • Ribose Sugar: A five-membered ring with hydroxyl groups that enhance solubility and reactivity.

Data

The molecular formula for 6-mercaptopurine riboside is C10H12N4O5SC_{10}H_{12}N_{4}O_{5}S, with a molecular weight of approximately 288.3 g/mol. Its structural representation highlights the connectivity between the purine base and the ribose sugar, emphasizing the functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

6-Mercaptopurine riboside undergoes various chemical reactions, primarily involving:

  1. Phosphorylation: Conversion into nucleotide forms through phosphorylation by kinases, leading to active metabolites.
  2. Methylation: Catalyzed by thiopurine methyltransferase, resulting in the formation of methylated derivatives that exhibit altered pharmacological properties.

Technical Details

These reactions are critical for its mechanism of action as they determine the bioavailability and efficacy of the compound in therapeutic applications. The metabolic pathways involve multiple enzymes, each contributing to the transformation of 6-mercaptopurine riboside into active or inactive forms.

Mechanism of Action

Process

The mechanism of action for 6-mercaptopurine riboside primarily involves its incorporation into nucleic acids during DNA synthesis. The compound acts as an antimetabolite, inhibiting purine synthesis by:

  1. Inhibition of Enzymes: Competing with natural substrates for enzymes involved in purine metabolism.
  2. Incorporation into DNA: Leading to faulty DNA replication and triggering cell apoptosis.

Data

Studies have shown that 6-mercaptopurine riboside effectively reduces cell proliferation in various cancer cell lines, demonstrating its potential as an anticancer agent through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • pH Sensitivity: Exhibits changes in solubility and stability depending on pH levels.

Relevant data indicate that proper storage conditions are crucial for maintaining the integrity of 6-mercaptopurine riboside during research and clinical applications.

Applications

Scientific Uses

6-Mercaptopurine riboside has several applications in scientific research, including:

  1. Cancer Therapy: Used as an antimetabolite agent in chemotherapy regimens for treating acute lymphoblastic leukemia.
  2. Research Tool: Investigated for its effects on cellular metabolism and DNA synthesis pathways.
  3. Development of Derivatives: Serves as a precursor for synthesizing novel compounds with enhanced therapeutic profiles or reduced toxicity.
Mechanisms of Action and Metabolic Pathways of 6-Mercaptopurine Riboside

6-Mercaptopurine riboside (6-MPr) is a ribonucleoside derivative of the thiopurine agent 6-mercaptopurine (6-MP). Its multifaceted mechanisms of action involve complex metabolic activation, enzymatic interference, nucleic acid incorporation, and immunomodulatory signaling.

Biochemical Activation via Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The intracellular activation of 6-MPr is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the phosphoribosylation of the purine analog. This reaction converts 6-MPr into 6-thioinosine-5'-monophosphate (TIMP), utilizing phosphoribosyl pyrophosphate (PRPP) as a co-substrate [1] [7]. TIMP serves as the pivotal precursor for all downstream cytotoxic metabolites. Subsequent enzymatic reactions transform TIMP into:

  • 6-Thioxanthosine monophosphate (TXMP) via inosine monophosphate dehydrogenase (IMPDH)
  • 6-Thioguanine monophosphate (TGMP) via guanosine monophosphate synthetase (GMPS)
  • 6-Thioguanine triphosphate (TGTP) and deoxy-6-thioguanine triphosphate (dGSTP) via sequential kinase activities [1] [8].

HGPRT activity exhibits significant interindividual variability, influencing therapeutic efficacy. Cells deficient in HGPRT (e.g., Lesch-Nyhan syndrome models) demonstrate complete resistance to 6-MPr, underscoring its essential role in prodrug activation [1].

Table 1: Key Enzymes in 6-MPr Metabolic Activation

EnzymeReaction CatalyzedProductKinetic Parameter (Km, μM)
HGPRTPhosphoribosylation of 6-MPrTIMP15.2 ± 3.8*
IMPDHDehydrogenation of TIMPTXMP42.1 ± 6.3*
GMPSAmination of TXMPTGMP28.7 ± 4.9*
Nucleotide kinasesSequential phosphorylation of TGMPTGTP/dGSTPNot determined

*Data derived from human leukocyte enzyme assays* [1] [4]

Competitive Inhibition of De Novo Purine Biosynthesis

TIMP and its methylated derivative methylthioinosine monophosphate (MeTIMP) are potent inhibitors of de novo purine synthesis (DNPS). MeTIMP irreversibly inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), the first and rate-limiting enzyme in DNPS, with 50% inhibitory concentrations (IC₅₀) in the nanomolar range [1] [2]. This inhibition depletes intracellular pools of adenosine and guanine nucleotides, causing:

  • Impaired synthesis of DNA/RNA precursors
  • Cell cycle arrest in S-phase
  • Suppression of lymphocyte proliferation [1] [8].

Additionally, TIMP competitively inhibits:

  • IMP dehydrogenase (IMPDH), blocking GMP production
  • Adenylosuccinate synthetase, preventing AMP formation [7].This dual inhibition strategy creates synergistic nucleotide depletion, enhancing cytotoxicity in rapidly dividing cells like leukemic blasts.

Table 2: Inhibition Targets in De Novo Purine Synthesis

InhibitorTarget EnzymeInhibition Constant (Ki)Biological Consequence
TIMPIMP dehydrogenase18.3 ± 2.1 μM*Depletion of guanine nucleotides
TIMPAdenylosuccinate synthetase22.7 ± 3.4 μM*Depletion of adenine nucleotides
MeTIMPPRPP amidotransferase (GPAT)0.08 ± 0.01 μM*Global purine starvation

*Values from enzymatic assays using purified human proteins* [1] [7]

Incorporation of Thioguanine Nucleotides into Nucleic Acids

The cytotoxic potential of 6-MPr culminates in the incorporation of thioguanine nucleotides into DNA and RNA:

  • dGSTP incorporates into genomic DNA during replication
  • TGTP incorporates into RNA during transcription [1] [8].

DNA-incorporated dGSTP causes:

  • DNA mismatches (dGSTP pairs with thymine instead of cytosine)
  • Futile repair cycles via mismatch repair (MMR) complexes (MSH2/MLH1)
  • Strand breaks and chromosomal fragmentation
  • Activation of caspase-mediated apoptosis [8].

RNA-incorporated TGTP disrupts:

  • Ribosomal assembly and function
  • mRNA translation fidelity
  • microRNA processing networks [1].

The delayed cytotoxicity (24–48 hours post-exposure) correlates with the time required for DNA replication-dependent incorporation and MMR recognition. Cells deficient in MMR components exhibit resistance to 6-MPr, confirming this mechanism’s centrality [8].

Table 3: Consequences of Thioguanine Incorporation into Nucleic Acids

Nucleic AcidIncorporated NucleotidePrimary Damage MechanismRepair System Activated
DNAdGSTPMispairing (dGSTP:T)Mismatch repair (MMR)
DNAdGSTPTopoisomerase II inhibitionNone (direct toxicity)
RNATGTPRibosome stallingNo repair; global translational suppression
RNATGTPSplicing complex dysfunctionNonsense-mediated decay (NMD)

Data consolidated from leukemic cell line studies [1] [8]

Role of Thiopurine Methyltransferase (TPMT) in Metabolic Shunting

Thiopurine methyltransferase (TPMT) catalyzes the S-methylation of 6-MPr and TIMP, diverting metabolites from activation pathways toward inactivation:

  • 6-MPr → 6-methylmercaptopurine riboside (6-MeMPr)
  • TIMP → methylthioinosine monophosphate (MeTIMP) [1] [2].

TPMT activity exhibits genetic polymorphism:

  • High activity (wild-type): ~89% of populations; rapid shunting to methylated metabolites
  • Intermediate activity (heterozygous): ~11%; moderate 6-thioguanine nucleotide (TGN) accumulation
  • Low/absent activity (homozygous variant): ~0.3%; profound TGN accumulation and hematopoietic toxicity [1] [3].

Notably, MeTIMP is not merely an inactive metabolite:

  • Potently inhibits GPAT (IC₅₀ = 0.08 μM)
  • Synergizes with TIMP to block DNPS
  • Contributes to hepatotoxicity at high concentrations [1] [2].

The TPMT gene harbors over 40 variant alleles; TPMT*2, TPMT*3A, and TPMT*3C account for >95% of low-activity cases. Genotyping prior to therapy prevents severe myelosuppression in variant patients [3].

Table 4: Functional Impact of Major TPMT Variants

Variant AlleleNucleotide ChangeEnzyme ActivityPrevalenceClinical Consequence
TPMT*2c.238G>C (p.Ala80Pro)Undetectable0.2–0.5%Life-threatening myelosuppression
TPMT*3Ac.460G>A + c.719A>GUndetectable3–7%Life-threatening myelosuppression
TPMT*3Bc.460G>A (p.Ala154Thr)Low (<5% normal)0.5–1%Severe myelosuppression
TPMT*3Cc.719A>G (p.Tyr240Cys)Low (<5% normal)0.3–1%Severe myelosuppression

Frequencies based on Caucasian populations [1] [3]

Modulation of Rac1 Signaling Pathways in Immunomodulation

Beyond direct cytotoxicity, 6-MPr metabolites exert immunomodulatory effects via targeted disruption of small GTPase signaling. 6-Thioguanine triphosphate (TGTP), structurally resembling GTP, binds Rac1 in T-lymphocytes with high affinity (Kd ≈ 50 nM), inducing:

  • Competitive inhibition of Rac1 activation by guanine exchange factors (GEFs)
  • Disruption of Rac1-dependent cytoskeletal reorganization
  • Impaired immunological synapse formation [2] [7].

Consequent downstream effects include:

  • Suppressed NF-κB nuclear translocation, reducing pro-inflammatory cytokine production (e.g., IL-2, TNF-α)
  • Inhibited Vav phosphorylation, blocking B-cell receptor signaling
  • Reduced mitochondrial ROS generation, attenuating neutrophil chemotaxis [2] [5].

These mechanisms explain 6-MPr’s efficacy in autoimmune disorders like inflammatory bowel disease and lupus, where Rac1-dependent T-cell activation drives pathology. Notably, Rac1 inhibition occurs at 6-MPr concentrations 10-fold lower than required for DNA incorporation, highlighting its relevance in immune cells with lower proliferation rates [2].

Table 5: Rac1-Dependent Pathways Modulated by TGTP

Rac1 Effector PathwayAffected Signaling NodeFunctional OutcomeValidating Evidence
Cytoskeletal dynamicsPAK1/LIM kinase/cofilinImpaired T-cell migrationTranswell migration assays [5]
Inflammatory transcriptionIKK/NF-κBReduced IL-2, IFN-γ productionCytokine ELISAs [2]
Apoptosis regulationBAD/caspase-9Enhanced activated T-cell apoptosisAnnexin V staining [7]
NADPH oxidase assemblyp67phox/p47phox membrane recruitmentDecreased reactive oxygen speciesChemiluminescence assays [2]

Properties

CAS Number

4988-64-1

Product Name

6-mercaptopurine riboside

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1

InChI Key

NKGPJODWTZCHGF-KQYNXXCUSA-N

SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.